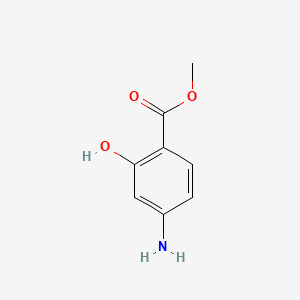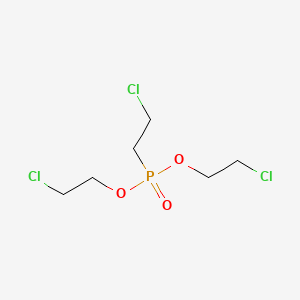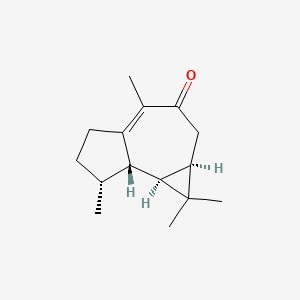
1,6-Dinitropyrene
Vue d'ensemble
Description
1,6-Dinitropyrene is a synthetic, yellow crystalline solid . It is not used for any commercial applications and is used only for research purposes . It is a potent mutagenic component of diesel exhaust and air pollutant . It is an extremely potent genotoxicant in metabolically competent primary cultures of human and rat hepatocytes .
Synthesis Analysis
1,6-Dinitropyrene is produced by the nitration of pyrene . It has been isolated and purified from such preparations . The Katsura Chemical Co., Tokyo, Japan, synthesized 99.9% pure 1,6-dinitropyrene for Takayama et al. (1985), according to the method of Hashimoto and Shudo (1984) .
Molecular Structure Analysis
The molecular formula of 1,6-Dinitropyrene is C16H8N2O4 . Its molecular weight is 292.2457 . The IUPAC Standard InChI is InChI=1S/C16H8N2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H .
Chemical Reactions Analysis
1,6-Dinitropyrene may be sensitive to prolonged exposure to light . It reacts with ethanolic potassium hydroxide . Also, it reacts with zinc powder and ethanol with catalytic amounts of ammonium chloride or ammonia . Aromatic nitro compounds, such as 1,6-Dinitropyrene, range from slight to strong oxidizing agents .
Physical And Chemical Properties Analysis
1,6-Dinitropyrene is a light-brown needle or prism . It is insoluble in water and moderately soluble in toluene . Its melting point is greater than 300°C .
Applications De Recherche Scientifique
Environmental Science: Detection of Air Pollutants
1,6-Dinitropyrene: is a potent mutagenic component found in diesel exhaust and other air pollutants . Its presence in the environment is a significant concern due to its high mutagenicity. Research in this field focuses on the detection and quantification of this compound in air samples to assess air quality and the potential health risks associated with exposure.
Pharmacology: DNA Adduct Formation and Carcinogenicity
In pharmacological studies, 1,6-Dinitropyrene has been observed to form DNA adducts in various tissues, including the liver, kidney, and mammary glands . This process is crucial for understanding the compound’s mutagenic and carcinogenic properties, which can inform drug development and cancer research.
Toxicology: Genotoxicity and Risk Assessment
Toxicological research investigates the genotoxic effects of 1,6-Dinitropyrene and its metabolites . Understanding the toxicological profile of this compound is essential for risk assessment and developing strategies to mitigate its impact on human health and the environment.
Analytical Chemistry: Method Development for Compound Detection
Analytical chemists develop sensitive and accurate methods for detecting 1,6-Dinitropyrene in various matrices . These methods are vital for environmental monitoring, forensic analysis, and ensuring compliance with environmental regulations.
Biochemistry: Metabolic Pathways and Enzyme Interactions
Biochemical studies focus on the metabolic pathways of 1,6-Dinitropyrene and its interaction with enzymes such as cytochrome P450 . This research can reveal how the compound is processed in biological systems and its potential effects at the molecular level.
Chemical Engineering: Pollution Control and Remediation
In chemical engineering, research on 1,6-Dinitropyrene involves developing technologies for pollution control and remediation . Engineers design systems to remove this compound from industrial emissions and contaminated sites, contributing to cleaner production processes and environments.
Mécanisme D'action
Target of Action
1,6-Dinitropyrene, a type of nitroarene, primarily targets DNA in various tissues . It forms DNA adducts, specifically N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene, in rat liver, kidney, urinary bladder, and mammary gland .
Mode of Action
1,6-Dinitropyrene is metabolically activated by the human cytochrome P-450 system to form nitroreduced dinitropyrene . This process is catalyzed by nitroreductase enzymes endogenous to the marker organism, producing electrophilic species from one or both of the nitro groups . The activated metabolite then interacts with DNA, leading to the formation of DNA adducts .
Biochemical Pathways
The activation pathways of 1,6-dinitropyrene are catalyzed by the human cytochrome P-450 system, leading to the formation of nitroreduced dinitropyrene . Additionally, the acetyltransferase activation pathway is involved following nitroreduction . The activated metabolite then binds to DNA, forming DNA adducts .
Pharmacokinetics
It is known that the compound is rapidly absorbed and metabolized in the body . The formation of DNA adducts suggests that the compound can reach various tissues, including the liver, kidney, urinary bladder, and mammary gland .
Result of Action
The primary result of 1,6-Dinitropyrene’s action is the formation of DNA adducts . These adducts can interfere with normal DNA replication and transcription, potentially leading to mutations and carcinogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,6-Dinitropyrene. For instance, the presence of other pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and aromatic amines (AAs), can affect the compound’s toxicity . Furthermore, the compound’s reactivity and toxicity can be influenced by its electronic properties, which can be affected by environmental conditions .
Safety and Hazards
Propriétés
IUPAC Name |
1,6-dinitropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXACCKTQWVTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872819 | |
| Record name | 1,6-Dinitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
| Record name | 1,6-Dinitropyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8108 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Moderately soluble in toluene | |
| Record name | 1,6-Dinitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light-brown needles, recrystallized from benzene and methanol | |
CAS RN |
42397-64-8 | |
| Record name | 1,6-Dinitropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42397-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dinitropyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042397648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dinitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-dinitropyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-DINITROPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Q2ZUF83N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,6-Dinitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
300 °C | |
| Record name | 1,6-Dinitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




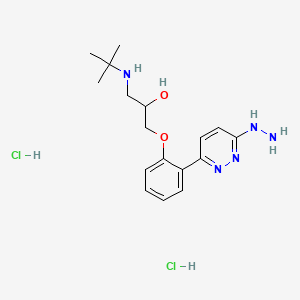

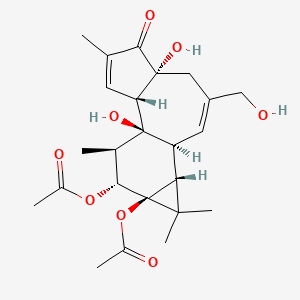

![(1r,2s,3r)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol](/img/structure/B1200270.png)
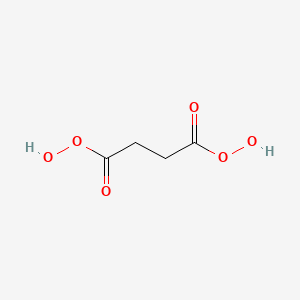
![7H-Benz[de]anthracen-7-one, 3-methoxy-](/img/structure/B1200273.png)

